molecular formula C16H21BrFNO3 B1326415 Tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate CAS No. 954227-55-5

Tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate

Cat. No.: B1326415
CAS No.: 954227-55-5
M. Wt: 374.24 g/mol
InChI Key: MKILXTQVUSIKIX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H21BrFNO3. This compound is notable for its structural complexity, which includes a piperidine ring, a tert-butyl ester group, and a phenoxy group substituted with bromine and fluorine atoms. It is used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction where a suitable phenol derivative reacts with the piperidine ring.

    Halogenation: The bromine and fluorine atoms are introduced through halogenation reactions, often using reagents like N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.

    Esterification: The final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions, altering the compound’s properties.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

    Oxidation Products: Oxidized forms of the piperidine ring.

    Reduction Products: Reduced forms of the piperidine ring.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is used to study the interactions of halogenated phenoxy groups with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It is used in the development of new therapeutic agents, particularly those targeting neurological and inflammatory pathways.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenoxy group, substituted with bromine and fluorine, can interact with enzymes and receptors, modulating their activity. The piperidine ring provides a scaffold that enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-chloro-2-fluorophenoxy)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromo-2-chlorophenoxy)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromo-2-methylphenoxy)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate is unique due to the specific combination of bromine and fluorine substituents on the phenoxy group. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

tert-butyl 4-(4-bromo-2-fluorophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrFNO3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)21-14-5-4-11(17)10-13(14)18/h4-5,10,12H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKILXTQVUSIKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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